molecular formula C19H16N2O3S B11638616 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide

2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide

Cat. No.: B11638616
M. Wt: 352.4 g/mol
InChI Key: CZUMKBALPRDXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[1,8-CD]isothiazole core with a dioxido functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 1-naphthalenesulfonic acid with an appropriate amine to form the naphtho[1,8-CD]isothiazole core. This intermediate is then oxidized to introduce the dioxido functional group. The final step involves the acylation of the naphtho[1,8-CD]isothiazole derivative with 3-methylphenylacetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxido group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.

Scientific Research Applications

2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The dioxido group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetic acid
  • 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetohydrazide

Uniqueness

This structural difference allows for more diverse chemical modifications and a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H16N2O3S/c1-13-5-2-8-15(11-13)20-18(22)12-21-16-9-3-6-14-7-4-10-17(19(14)16)25(21,23)24/h2-11H,12H2,1H3,(H,20,22)

InChI Key

CZUMKBALPRDXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.